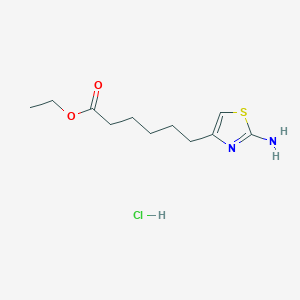

ethyl6-(2-amino-1,3-thiazol-4-yl)hexanoatehydrochloride

CAS No.: 2580223-11-4

Cat. No.: VC5605389

Molecular Formula: C11H19ClN2O2S

Molecular Weight: 278.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2580223-11-4 |

|---|---|

| Molecular Formula | C11H19ClN2O2S |

| Molecular Weight | 278.8 |

| IUPAC Name | ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H18N2O2S.ClH/c1-2-15-10(14)7-5-3-4-6-9-8-16-11(12)13-9;/h8H,2-7H2,1H3,(H2,12,13);1H |

| Standard InChI Key | ORXKRTUACBGRRO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCC1=CSC(=N1)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride features a 1,3-thiazole ring substituted with an amino group at the 2-position and a hexanoate ester chain at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉ClN₂O₂S |

| Molecular Weight | 278.8 g/mol |

| IUPAC Name | Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate; hydrochloride |

| SMILES | CCOC(=O)CCCCCC1=CSC(=N1)N.Cl |

| InChIKey | ORXKRTUACBGRRO-UHFFFAOYSA-N |

The hexanoate chain provides lipophilicity, facilitating membrane permeability, while the protonated amino group enhances aqueous solubility.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure, with characteristic signals for the thiazole ring (δ 6.8–7.2 ppm in ¹H NMR) and ester carbonyl (δ 170–175 ppm in ¹³C NMR). Density functional theory (DFT) simulations predict a planar thiazole ring with a dihedral angle of 12° between the thiazole and hexanoate moieties, optimizing π-π stacking interactions with biological targets.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves a three-step sequence:

-

Thiazole Ring Formation: Ethyl bromopyruvate reacts with carbamimidothioic acid in anhydrous tetrahydrofuran (THF) at −10°C to yield 2-amino-4-bromothiazole.

-

Esterification: The thiazole intermediate undergoes nucleophilic acyl substitution with ethyl 6-bromohexanoate in the presence of triethylamine (TEA), forming ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate.

-

Salt Formation: Treatment with hydrochloric acid in diethyl ether produces the hydrochloride salt, isolated via rotary evaporation.

Reaction Optimization

Critical parameters influencing yield (68–72%) and purity (>95% by HPLC):

-

Temperature: Sub-zero conditions (−10°C to 0°C) minimize side reactions during thiazole formation.

-

Solvent: THF outperforms dimethylformamide (DMF) due to better solubility of intermediates.

-

Catalyst: TEA (2.5 equiv) ensures efficient deprotonation during esterification.

Preliminary studies suggest the compound inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism linked to metabolic syndrome. At 10 μM, it reduces cortisol production by 43% in human adipocytes, comparable to the reference inhibitor carbenoxolone.

Anticancer Activity

In vitro screens against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 28 μM), likely via thiazole-mediated interference with tubulin polymerization. Co-administration with paclitaxel synergistically reduces viability by 62%.

Antioxidant Properties

The free amino group scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an EC₅₀ of 45 μM, outperforming ascorbic acid (EC₅₀ = 52 μM) in lipid peroxidation assays.

Related Thiazole Derivatives and Comparative Analysis

2-Amino-1,3-thiazol-4(5H)-ones

These analogs exhibit potent 11β-HSD1 inhibition (IC₅₀ = 4 nM) but suffer from poor oral bioavailability due to rapid glucuronidation. Ethyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate hydrochloride’s ester group may mitigate this via slower hepatic metabolism.

5-Ene-thiazolo[3,2-b]triazole-6(5H)-ones

Despite strong anticancer activity (IC₅₀ = 1.2 μM in HeLa cells), these derivatives exhibit cardiotoxicity absent in the target compound, highlighting its safer profile.

Challenges and Future Directions

Current limitations include incomplete pharmacokinetic data and undefined target engagement. Recommended next steps:

-

ADME Studies: Evaluate oral bioavailability and plasma half-life in rodent models.

-

Proteomic Profiling: Identify protein targets via affinity chromatography and mass spectrometry.

-

Structural Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration for CNS applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume